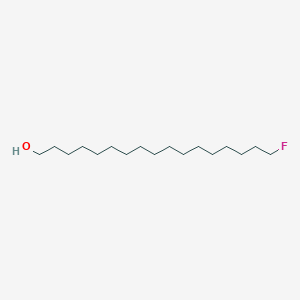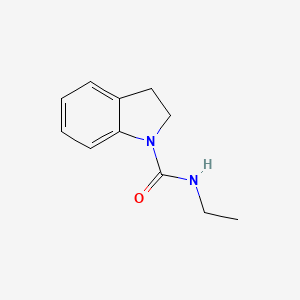
N-Ethyl-2,3-dihydro-1H-indole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- is a derivative of indole, a significant heterocyclic compound that is widely studied for its diverse biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
The synthesis of 1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole derivatives . This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. For the specific synthesis of 1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro-, the following steps can be followed:
Formation of the Indole Core: Phenylhydrazine reacts with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the indole core.
N-Ethyl Substitution: The indole core undergoes N-alkylation with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Carboxamide Formation: The N-ethyl indole is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to improve yield and efficiency .
Analyse Chemischer Reaktionen
1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used to introduce various substituents onto the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines .
Wissenschaftliche Forschungsanwendungen
1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- can be compared with other similar indole derivatives:
1H-Indole-3-carboxamide: This compound has a carboxamide group at the 3-position of the indole ring, whereas 1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- has it at the 1-position.
1H-Indole-2-carboxamide: This compound has a carboxamide group at the 2-position of the indole ring, differing from the 1-position substitution in 1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro-.
N-Methyl-1H-indole-1-carboxamide: This compound features an N-methyl substitution instead of an N-ethyl substitution, which may affect its biological activity and chemical reactivity
The uniqueness of 1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro- lies in its specific substitution pattern, which can influence its chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
61589-22-8 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
N-ethyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-2-12-11(14)13-8-7-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,12,14) |
InChI-Schlüssel |
NGXXXYKPALSMFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)N1CCC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione](/img/structure/B14593782.png)
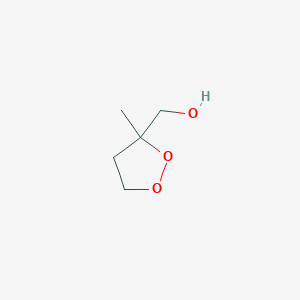
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl-](/img/structure/B14593797.png)
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)

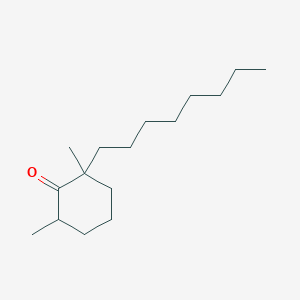
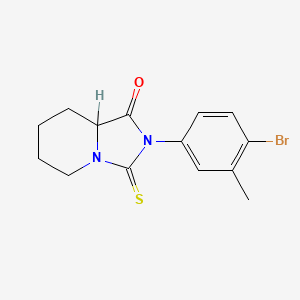

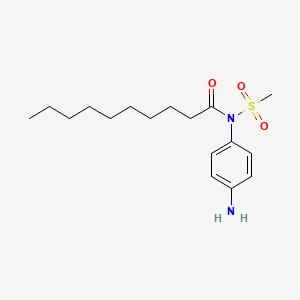
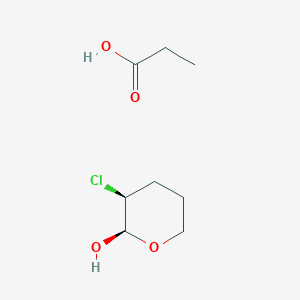
![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
